molecular formula C9H6Cl2N2 B1326289 2,6-Dichloroquinolin-5-amine CAS No. 607380-28-9

2,6-Dichloroquinolin-5-amine

Cat. No. B1326289
M. Wt: 213.06 g/mol
InChI Key: TVPGXEHODHDXJW-UHFFFAOYSA-N
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Description

2,6-Dichloroquinolin-5-amine is a chlorinated derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N. The molecule consists of a quinoline core, where two chlorine atoms are substituted at the 2 and 6 positions, and an amine group is attached at the 5 position. This structure is a key intermediate in the synthesis of various quinoline derivatives that have potential biological and pharmacological applications.

Synthesis Analysis

The synthesis of chloroquinoline derivatives, such as those related to 2,6-Dichloroquinolin-5-amine, can be achieved through various methods. One approach involves the reaction of 6-chloroquinoline-5,8-quinone with primary aliphatic or aromatic amines and paraformaldehyde in ethanol . This method yields 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones, which are structurally related to 2,6-Dichloroquinolin-5-amine. The structure of the synthesized compounds is typically confirmed using elemental analysis and spectral data.

Molecular Structure Analysis

The molecular structure of 2,6-Dichloroquinolin-5-amine is characterized by the presence of a quinoline ring system, which is a fused structure of benzene and pyridine rings. The chlorine atoms at the 2 and 6 positions and the amine group at the 5 position are key functional groups that influence the chemical behavior of the molecule. The exact structure and substituent positions can be determined through spectral analysis, such as NMR and IR spectroscopy, which are common techniques used to confirm the structure of synthesized quinoline derivatives .

Chemical Reactions Analysis

Chloroquinoline derivatives, including those similar to 2,6-Dichloroquinolin-5-amine, can undergo various chemical reactions. For instance, the anodic oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, where the compounds undergo an electrochemically irreversible one-electron oxidation . This oxidation typically occurs at the secondary amine group and leads to the formation of ring-nitrogen protonated aminochloroquinolinium ions. The reaction products can be isolated, and the process can be reversed through cathodic reduction, regenerating the neutral starting material .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloroquinolin-5-amine would be influenced by its molecular structure. The presence of chlorine atoms would increase the molecule's density and potentially its boiling and melting points compared to unsubstituted quinoline. The amine group would contribute to the molecule's basicity and its ability to form hydrogen bonds, affecting its solubility in various solvents. The electrochemical properties, as demonstrated by related compounds, show that chloroquinoline derivatives can participate in redox reactions, which could be relevant in their potential applications .

Scientific Research Applications

Quinolines, in general, play a major role in the field of medicinal chemistry . They are used in the synthesis of a wide range of pharmaceuticals due to their bioactive properties . The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific pharmaceutical being synthesized and the biological target it is intended for.

Quinolines, in general, play a major role in the field of medicinal chemistry . They are used in the synthesis of a wide range of pharmaceuticals due to their bioactive properties . The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific pharmaceutical being synthesized and the biological target it is intended for.

Quinolines, in general, play a major role in the field of medicinal chemistry . They are used in the synthesis of a wide range of pharmaceuticals due to their bioactive properties . The methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific pharmaceutical being synthesized and the biological target it is intended for.

Safety And Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H332, H335, indicating that it is toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,6-dichloroquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-3-7-5(9(6)12)1-4-8(11)13-7/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPGXEHODHDXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647497
Record name 2,6-Dichloroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroquinolin-5-amine

CAS RN

607380-28-9
Record name 2,6-Dichloroquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Chloro-5-nitroquinoline 1-oxide (4 g) was added to phosphorus oxychloride (15 mL) at 0° C. The solution was allowed to warm to room temperature and stirred for 12 hours. The excess phosphorus oxychloride was evaporated in vacuo and the residue dissolved in water (100 mL)/dichloromethane (100 mL). The layers were separated and the aqueous layer extracted with dichloromethane (2×50 mL). The combined extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to give an oil. The residue was dissolved in ethanol/water (1:1, 80 mL), ammonium chloride (2.8 g) and iron (2.8 g) added. The mixture was stirred at 65° C. for 4 hours, cooled to room temperature and filtered. The resulting solid was suspended in dimethylsulfoxide (50 mL), methanol (50 mL) and aqueous hydrochloric acid added (2M, 100 mL). The resulting solid was removed by filtration and then treated with ether (50 mL) and isohexane (50 mL). Evaporation of the mixture afforded the sub-title compound as a solid (1 g).
Name
6-Chloro-5-nitroquinoline 1-oxide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step Three

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